molecular formula C28H30O9 B8135803 Territrem A

Territrem A

Cat. No.: B8135803
M. Wt: 510.5 g/mol
InChI Key: LCJHAHVVYAVVPA-JUDWXZBOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Territrem A involves several steps, starting from simple organic molecules. The process typically includes:

    Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions.

    Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and hydroxylation.

    Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound is often carried out through fermentation processes using Aspergillus terreus. The fungus is cultured in large bioreactors under controlled conditions to maximize yield. The compound is then extracted and purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

Territrem A undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as halogens and alkyl halides are used for substitution reactions.

Major Products

Scientific Research Applications

Territrem A has a wide range of scientific research applications:

Mechanism of Action

Territrem A exerts its effects primarily by inhibiting acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in studying neurological processes and developing treatments for related disorders .

Comparison with Similar Compounds

Similar Compounds

    Territrem A: Another mycotoxin from Aspergillus terreus with similar enzyme inhibition properties.

    Territrem B: Shares structural similarities and biological activities with this compound.

Uniqueness

This compound is unique due to its specific molecular structure, which allows for potent and selective inhibition of acetylcholinesterase. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3/t25-,26+,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJHAHVVYAVVPA-JUDWXZBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)(C(=O)C=CC3(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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